[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.: 1249664-39-8
Cat. No.: VC6328053
Molecular Formula: C12H14BrN3
Molecular Weight: 280.169
* For research use only. Not for human or veterinary use.
![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine - 1249664-39-8](/images/structure/VC6328053.png)
Specification
CAS No. | 1249664-39-8 |
---|---|
Molecular Formula | C12H14BrN3 |
Molecular Weight | 280.169 |
IUPAC Name | 1-(3-bromophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
Standard InChI | InChI=1S/C12H14BrN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3 |
Standard InChI Key | ICYUCEGRRRQULN-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)CNCC2=CC(=CC=C2)Br |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound’s structure is defined by two aromatic systems: a 3-bromophenyl group and a 1-methyl-1H-pyrazole ring, connected through methylene bridges to a central amine. The SMILES notation CN1C(=CC=N1)CNCC2=CC(=CC=C2)Br clarifies the connectivity: the pyrazole nitrogen (N1) is methyl-substituted, while the benzyl group bears a bromine atom at the meta position. The InChIKey ICYUCEGRRRQULN-UHFFFAOYSA-N confirms its unique stereochemical identity.
Crystallographic and Conformational Insights
While no experimental crystal structure exists for this compound, related bromophenyl-pyrazole derivatives exhibit planar aromatic systems with intermolecular interactions such as N–H⋯N hydrogen bonding and halogen bonding . For example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole forms zigzag chains via N–H⋯N interactions, with centroid distances of 4.158 Å between adjacent aromatic rings . Such interactions likely influence the packing behavior and solubility of [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Synthesis and Characterization
Infrared (IR) Spectroscopy
Hypothetical IR peaks would include:
Nuclear Magnetic Resonance (NMR)
¹H-NMR Predictions:
¹³C-NMR Predictions:
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data for adducts of [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine are summarized below :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 280.04438 | 160.7 |
[M+Na]⁺ | 302.02632 | 164.3 |
[M+NH₄]⁺ | 297.07092 | 165.2 |
[M+K]⁺ | 318.00026 | 164.2 |
[M-H]⁻ | 278.02982 | 162.6 |
These values reflect moderate molecular rigidity, consistent with the compound’s branched aliphatic-aryl structure.
Solubility and Partitioning
The bromophenyl group enhances hydrophobicity (logP ~3.5 estimated), while the pyrazole and amine groups may improve aqueous solubility via hydrogen bonding. This amphiphilic profile suggests potential bioavailability, though experimental validation is required.
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